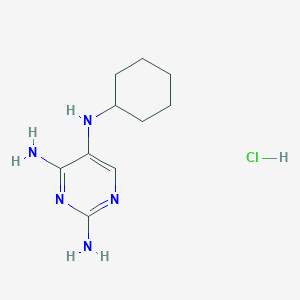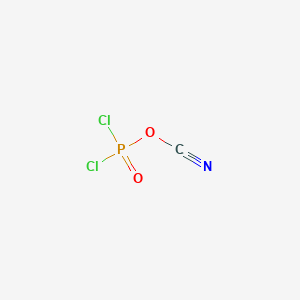
Phosphorocyanatidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorocyanatidic dichloride is a chemical compound that contains phosphorus, carbon, nitrogen, and chlorine atoms It is known for its reactivity and is used in various chemical synthesis processes
Méthodes De Préparation
Phosphorocyanatidic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Phosphorocyanatidic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanatidic oxide.
Reduction: Reduction reactions can convert it into phosphorocyanatidic hydride.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphorocyanatidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphorocyanatidic dichloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the introduction of phosphorus-containing groups into target molecules. Molecular targets and pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
Phosphorocyanatidic dichloride can be compared with similar compounds such as:
Phenyldichlorophosphine: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Phosphonic dichloride: Another phosphorus-containing compound with distinct chemical properties.
Phosphinic dichloride: Known for its use in different synthetic applications. The uniqueness of this compound lies in its specific reactivity and the ability to introduce cyanide groups into molecules, which is not commonly observed with other similar compounds.
Propriétés
Numéro CAS |
4743-41-3 |
|---|---|
Formule moléculaire |
CCl2NO2P |
Poids moléculaire |
159.89 g/mol |
Nom IUPAC |
dichlorophosphoryl cyanate |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4 |
Clé InChI |
DFENTPZMQILDDZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


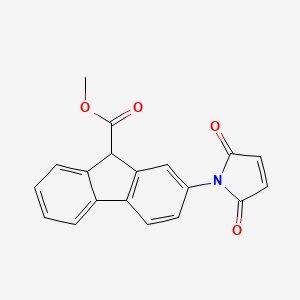
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
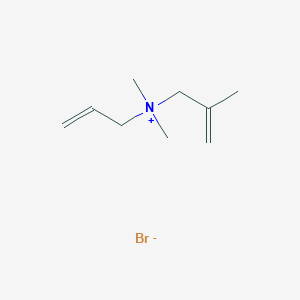
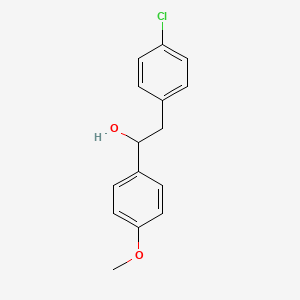
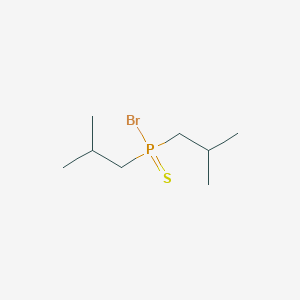




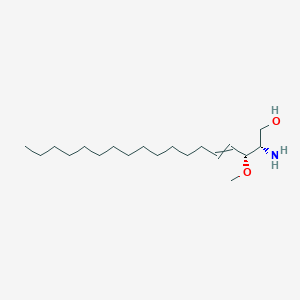
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
